(Dimethylamino)acetone
Overview
Description
(Dimethylamino)acetone, also known as 1-(Dimethylamino)-2-propanone, is an organic compound with the molecular formula C₅H₁₁NO. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used as an intermediate in organic synthesis and has various applications in chemical research and industry .
Mechanism of Action
Target of Action
(Dimethylamino)acetone, also known as DMA, is an organic compound that has been shown to interact with phenol derivatives The primary targets of DMA are not explicitly mentioned in the available literature
Mode of Action
It has been reported that dma interacts with phenol derivatives in the presence of carbon tetrachloride This suggests that DMA may act as a catalyst or a reactant in certain chemical reactions
Pharmacokinetics
It is known that dma is highly soluble in water , which could potentially influence its bioavailability and distribution within the body
Action Environment
It is known that dma is highly versatile due to its low toxicity, low volatility, and high solubility in water These properties suggest that DMA may be stable and effective in a variety of environmental conditions
Biochemical Analysis
Biochemical Properties
(Dimethylamino)acetone is known to interact with phenol derivatives in carbon tetrachloride . This interaction has been investigated using Fourier-transform infrared spectroscopy The nature of these interactions is complex and involves various biomolecules such as enzymes and proteins
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: (Dimethylamino)acetone can be synthesized through several methods. One common method involves the reaction of acetone with dimethylamine in the presence of a catalyst. The reaction typically occurs under reflux conditions with the addition of paraformaldehyde to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts in a controlled environment to ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to separate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: (Dimethylamino)acetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Produces oxides and ketones.
Reduction: Produces secondary amines.
Substitution: Produces substituted amines and other derivatives.
Scientific Research Applications
(Dimethylamino)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
- 1-(Dimethylamino)-2-propanone
- N,N-Dimethylaminoacetone
- Dimethylamino-2-propanone
Comparison: (Dimethylamino)acetone is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it has a higher reactivity in nucleophilic substitution reactions and is more versatile in its applications in organic synthesis .
Properties
IUPAC Name |
1-(dimethylamino)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(7)4-6(2)3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPKIWATTACVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165386 | |
Record name | 1-(Dimethylamino)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15364-56-4 | |
Record name | (Dimethylamino)acetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15364-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Dimethylamino)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Dimethylamino)acetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Dimethylamino)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dimethylamino)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient catalyst discovered for the direct amination of glycerol to produce (dimethylamino)acetone, and what makes it effective?
A1: The research highlights a catalyst composed of 50 wt% Cs2.5H0.5PMo12O40 supported on mesoporous silica as the most efficient for the direct amination of glycerol with dimethylamine (DMA) to yield this compound []. This catalyst achieved a 33% yield of this compound, the highest reported in the study. The enhanced activity is attributed to the good dispersion of the active phase (Cs2.5H0.5PMo12O40) on the mesoporous silica support, leading to a higher number of accessible acid sites crucial for the reaction [].
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